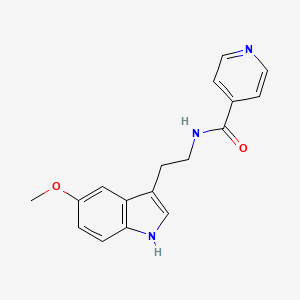
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the chromene ring. The molecular formula of this compound is C10H5BrO5, and it has a molecular weight of 285.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 4-hydroxycoumarin. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-Bromo-4-oxo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 6-Bromo-4-hydroxy-2H-chromene-3-methanol.
Substitution: Formation of 6-Amino-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid or 6-Thio-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromene structure.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, leading to inhibition. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6-Methyl-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different interaction patterns with biological targets .
Propiedades
Número CAS |
6087-64-5 |
|---|---|
Fórmula molecular |
C10H5BrO5 |
Peso molecular |
285.05 g/mol |
Nombre IUPAC |
6-bromo-4-hydroxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrO5/c11-4-1-2-6-5(3-4)8(12)7(9(13)14)10(15)16-6/h1-3,12H,(H,13,14) |
Clave InChI |
DITILQJVMZCSFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)

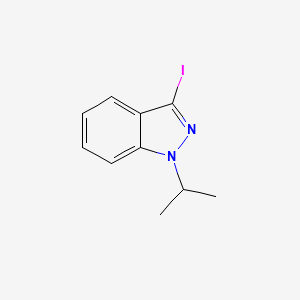

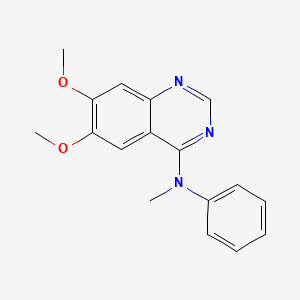



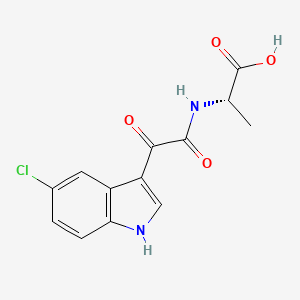
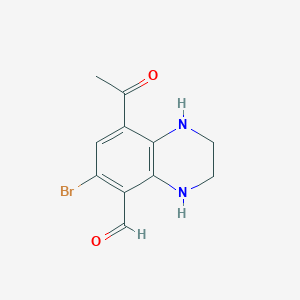

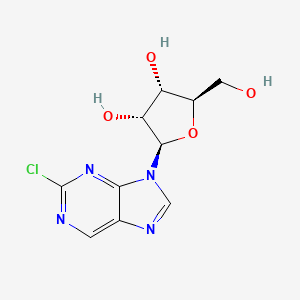
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
